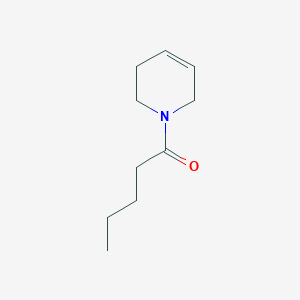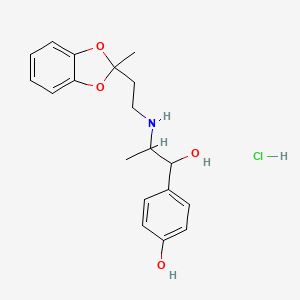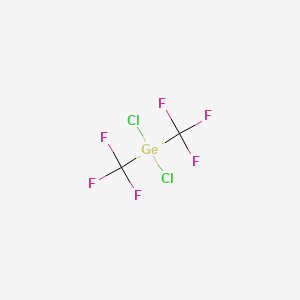![molecular formula C18H31ClN2O B14646477 1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride CAS No. 53421-25-3](/img/structure/B14646477.png)
1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride is a quaternary ammonium compound with a pyridinium core. This compound is known for its surfactant properties and is used in various industrial and research applications. The presence of a long dodecanoyl chain attached to the pyridinium ring enhances its amphiphilic nature, making it useful in formulations requiring surface-active agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride typically involves the quaternization of pyridine with a dodecanoylamino methylating agent. One common method is to react pyridine with dodecanoyl chloride in the presence of a base, followed by methylation using a methylating agent such as methyl iodide or dimethyl sulfate. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The pyridinium ring can participate in redox reactions, altering its electronic properties.
Hydrolysis: The amide bond in the dodecanoyl chain can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridinium species.
Aplicaciones Científicas De Investigación
1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture studies to investigate membrane interactions and permeability.
Medicine: Potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surface-active agents.
Mecanismo De Acción
The mechanism of action of 1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride involves its interaction with biological membranes. The amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The pyridinium core can interact with various molecular targets, influencing pathways related to cell signaling and transport.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpyridinium chloride: Lacks the dodecanoyl chain, making it less amphiphilic.
N-Methylpyridinium chloride: Similar structure but different functional groups attached to the pyridinium ring.
Uniqueness
1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride is unique due to its long dodecanoyl chain, which imparts significant amphiphilic properties. This makes it particularly useful in applications requiring surface activity and membrane interactions, distinguishing it from other pyridinium compounds.
Propiedades
Número CAS |
53421-25-3 |
|---|---|
Fórmula molecular |
C18H31ClN2O |
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
N-(pyridin-1-ium-1-ylmethyl)dodecanamide;chloride |
InChI |
InChI=1S/C18H30N2O.ClH/c1-2-3-4-5-6-7-8-9-11-14-18(21)19-17-20-15-12-10-13-16-20;/h10,12-13,15-16H,2-9,11,14,17H2,1H3;1H |
Clave InChI |
BBLYJFOKCDKBAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



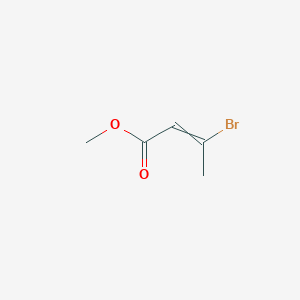
methanone](/img/structure/B14646401.png)


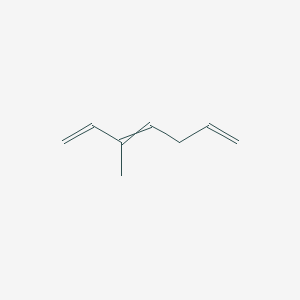
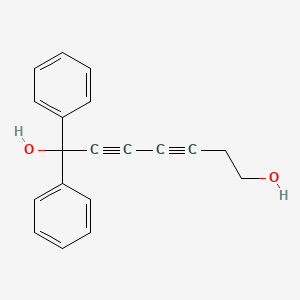
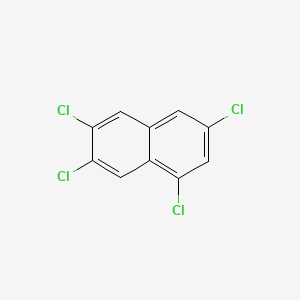
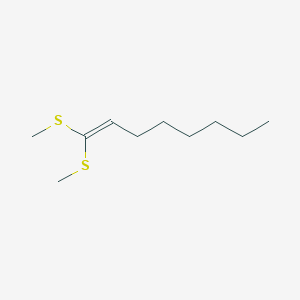
![1H-Pyrazole, 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-](/img/structure/B14646440.png)
